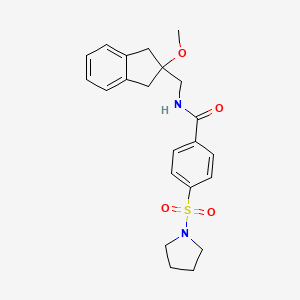

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group and a 4-(pyrrolidin-1-ylsulfonyl) substituent. This compound is structurally distinct due to its methoxy-substituted dihydroindenyl moiety and the sulfonamide-linked pyrrolidine group.

Propriétés

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-28-22(14-18-6-2-3-7-19(18)15-22)16-23-21(25)17-8-10-20(11-9-17)29(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZRUICMIBCKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the hydrogenation of 2-methoxyindene using a palladium catalyst under hydrogen gas.

Attachment of the Benzamide Group: The indene derivative is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mécanisme D'action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from published literature:

Structural and Functional Analysis:

Methoxy vs. Hydroxy Substitution: The target compound’s methoxy group (vs. This may enhance membrane permeability compared to the hydroxy variant, which showed variable conversion rates under acidic/basic conditions .

Sulfonamide vs. In contrast, the dimethylisoxazole-carboxamide in relies on aromatic π-stacking, which may limit selectivity.

Fluorine Substitution :

- Fluorinated analogs (e.g., ) exhibit higher melting points and molecular weights, suggesting improved thermal stability and target affinity. However, the absence of fluorine in the target compound may reduce off-target interactions common in fluorinated drugs.

Pyrrolidine Derivatives :

- Compounds with pyrrolidine moieties (e.g., ) demonstrate enhanced solubility due to the amine group’s basicity. The target compound’s pyrrolidinylsulfonyl group may balance solubility and steric bulk, optimizing pharmacokinetics.

Research Implications

- Synthetic Challenges : The methoxy-dihydroindenyl group in the target compound likely requires precise stereochemical control during synthesis, as seen in similar indenyl derivatives .

- Pharmacological Potential: The sulfonamide linker and pyrrolidine group suggest utility in protease or kinase inhibition, akin to fluorinated chromenyl derivatives in .

- Knowledge Gaps: Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence. Future studies should prioritize comparative assays with the analogs above.

Activité Biologique

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in various biological research fields due to its unique structural characteristics and potential therapeutic applications. This article aims to explore the biological activity of this compound, presenting key findings from research studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a sulfonamide group. Its molecular formula is , and it is classified under the category of benzamide derivatives.

Biological Activity Overview

Research has indicated that compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit various biological activities, including:

- Anti-inflammatory properties : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses .

- Antimicrobial activity : Certain derivatives have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The biological mechanisms of action for this compound can be inferred from related studies on similar compounds. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, such as COX and lipoxygenase, leading to reduced production of pro-inflammatory mediators.

- Modulation of Cellular Signaling : It may affect signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Inhibition of Inflammatory Mediators

A study investigating the anti-inflammatory effects of related compounds found that they significantly reduced levels of leukotrienes in mouse models of skin inflammation. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial activity of benzamide derivatives against various pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could be developed as an effective antimicrobial agent .

Data Tables

| Activity Type | Compound | MIC (μg/mL) | Effect |

|---|---|---|---|

| Anti-inflammatory | Similar benzamide derivative | 0.1 | Inhibition of leukotriene synthesis |

| Antimicrobial | N-(pyrrolidinyl sulfonyl) derivative | 3.12 - 12.5 | Effective against S. aureus |

| Enzyme Inhibition | Related indene-based compound | 1.1 | COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.